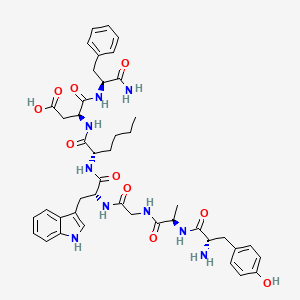

Tyr-D-Nle-Gly-D-Trp-Nle-Asp-Phe-NH2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

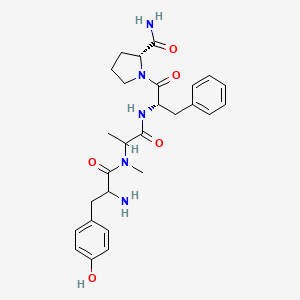

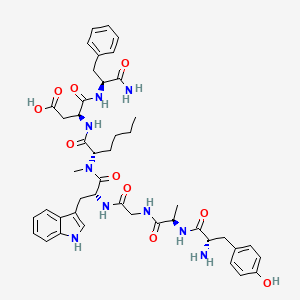

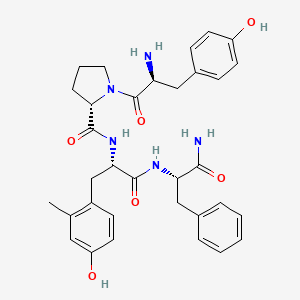

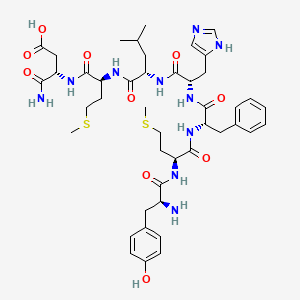

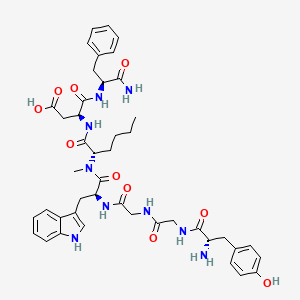

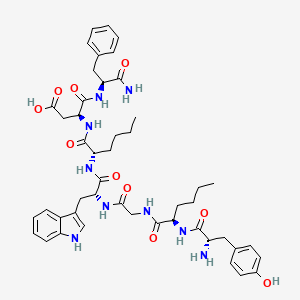

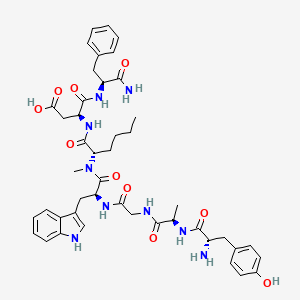

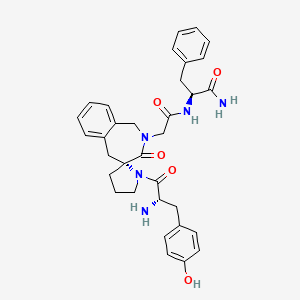

チロシン-D-ノルロイシン-グリシン-D-トリプトファン-ノルロイシン-アスパラギン酸-フェニルアラニン-NH2は、アミノ酸配列で構成された合成ペプチドです。この化合物は、特定の生物学的活性のために設計されており、医学や生化学など、さまざまな分野で潜在的な用途があります。配列には、チロシン(Tyr)、ノルロイシン(Nle)、グリシン(Gly)、トリプトファン(Trp)、アスパラギン酸(Asp)、およびフェニルアラニン(Phe)が含まれ、C末端にはアミド基(NH2)があります。

準備方法

合成経路と反応条件

チロシン-D-ノルロイシン-グリシン-D-トリプトファン-ノルロイシン-アスパラギン酸-フェニルアラニン-NH2の合成は、通常、固相ペプチド合成(SPPS)を伴います。この方法は、固体樹脂に固定された成長するペプチド鎖に、保護されたアミノ酸を逐次的に付加することができます。このプロセスには以下が含まれます。

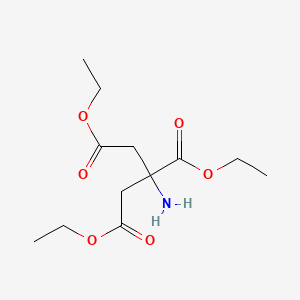

カップリング反応: N,N'-ジイソプロピルカルボジイミド(DIC)やヒドロキシベンゾトリアゾール(HOBt)などの試薬を使用して、入ってくるアミノ酸のカルボキシル基を活性化します。

脱保護ステップ: アミノ酸から保護基を、多くの場合トリフルオロ酢酸(TFA)を使用して除去します。

樹脂からの切断: 最終的なペプチドは、通常TFA、水、トリイソプロピルシラン(TIS)などのスカベンジャーを含む切断カクテルを使用して、樹脂から切断されます。

工業生産方法

このペプチドの工業生産は、SPPSプロセスを合理化する自動ペプチド合成機を使用して、スケールアップできます。合成されたペプチドは、その後、高速液体クロマトグラフィー(HPLC)を使用して精製され、質量分析法と核磁気共鳴(NMR)分光法で特性評価されます。

化学反応の分析

反応の種類

チロシン-D-ノルロイシン-グリシン-D-トリプトファン-ノルロイシン-アスパラギン酸-フェニルアラニン-NH2は、以下を含むさまざまな化学反応を受けることができます。

酸化: トリプトファンとチロシン残基は、特定の条件下で酸化される可能性があります。

還元: ジスルフィド結合は、存在する場合、ジチオスレイトール(DTT)などの還元剤を使用して還元することができます。

置換: アミノ酸残基は、他の残基で置換して、ペプチドの特性を修飾することができます。

一般的な試薬と条件

酸化: 過酸化水素(H2O2)またはその他の酸化剤。

還元: DTTまたはβ-メルカプトエタノール。

置換: SPPSプロセス中に、さまざまなアミノ酸誘導体を使用します。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化は、ジチロシンまたはキヌレニン誘導体の形成につながる可能性があります。

科学研究への応用

チロシン-D-ノルロイシン-グリシン-D-トリプトファン-ノルロイシン-アスパラギン酸-フェニルアラニン-NH2は、いくつかの科学研究への応用があります。

化学: ペプチド合成と修飾技術を研究するためのモデルペプチドとして使用されます。

生物学: 細胞シグナル伝達と受容体結合における潜在的な役割について調査されています。

医学: 特定の受容体または経路を標的とする治療の可能性について検討されています。

産業: 診断ツールや画像化剤の開発に活用されています。

科学的研究の応用

Tyr-D-Nle-Gly-D-Trp-Nle-Asp-Phe-NH2 has several scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its potential role in cell signaling and receptor binding.

Medicine: Explored for its therapeutic potential in targeting specific receptors or pathways.

Industry: Utilized in the development of diagnostic tools and imaging agents.

作用機序

チロシン-D-ノルロイシン-グリシン-D-トリプトファン-ノルロイシン-アスパラギン酸-フェニルアラニン-NH2の作用機序には、受容体や酵素などの特定の分子標的との相互作用が含まれます。ペプチドはこれらの標的に結合し、下流のシグナル伝達経路をトリガーする立体配座変化を引き起こします。正確な分子標的と経路は、特定の生物学的コンテキストとペプチドの構造によって異なります。

類似の化合物との比較

類似の化合物

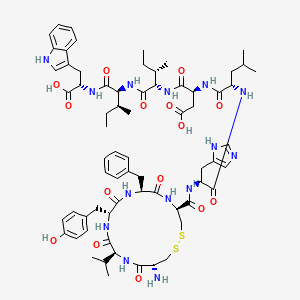

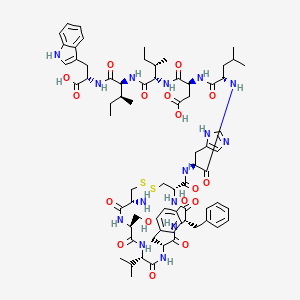

DOTA-(D-Gln)3-Ala-Tyr-Gly-Trp-Nle-Asp-Phe-NH2: 安定性と画像化アプリケーションを強化するための修飾が施された類似のペプチド.

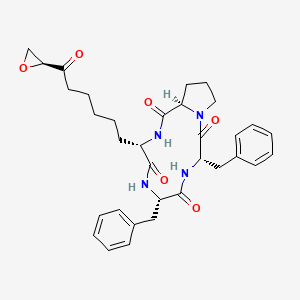

デルモルフィン (Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2): μオピオイド受容体に対する高い選択性を備えた強力なオピオイドペプチド.

独自性

チロシン-D-ノルロイシン-グリシン-D-トリプトファン-ノルロイシン-アスパラギン酸-フェニルアラニン-NH2は、特定のアミノ酸配列と、安定性と酵素分解に対する耐性を高めることができるD-アミノ酸の存在によってユニークです。これは、研究と潜在的な治療用途のための貴重なツールです。

類似化合物との比較

Similar Compounds

DOTA-(D-Gln)3-Ala-Tyr-Gly-Trp-Nle-Asp-Phe-NH2: A similar peptide with modifications for enhanced stability and imaging applications.

Dermorphin (Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2): A potent opioid peptide with high selectivity for the mu-opioid receptor.

Uniqueness

Tyr-D-Nle-Gly-D-Trp-Nle-Asp-Phe-NH2 is unique due to its specific amino acid sequence and the presence of D-amino acids, which can enhance its stability and resistance to enzymatic degradation. This makes it a valuable tool for research and potential therapeutic applications.

特性

分子式 |

C47H61N9O10 |

|---|---|

分子量 |

912.0 g/mol |

IUPAC名 |

(3S)-3-[[(2S)-2-[[(2R)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C47H61N9O10/c1-3-5-15-35(53-43(62)33(48)22-29-18-20-31(57)21-19-29)44(63)51-27-40(58)52-38(24-30-26-50-34-17-11-10-14-32(30)34)46(65)54-36(16-6-4-2)45(64)56-39(25-41(59)60)47(66)55-37(42(49)61)23-28-12-8-7-9-13-28/h7-14,17-21,26,33,35-39,50,57H,3-6,15-16,22-25,27,48H2,1-2H3,(H2,49,61)(H,51,63)(H,52,58)(H,53,62)(H,54,65)(H,55,66)(H,56,64)(H,59,60)/t33-,35+,36-,37-,38+,39-/m0/s1 |

InChIキー |

YVOYRMXNVINXII-PREDZLEHSA-N |

異性体SMILES |

CCCC[C@H](C(=O)NCC(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)N |

正規SMILES |

CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(1S,9R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]octan-3-one;methanesulfonic acid](/img/structure/B10853586.png)